Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Description

Properties

IUPAC Name |

ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2O2/c1-2-18-9(17)6-3-5(4-15)8(11)16-7(6)10(12,13)14/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDLSQHFIADYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371880 | |

| Record name | Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-73-3 | |

| Record name | Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate CAS number

An In-depth Technical Guide to Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Herein, we detail its fundamental physicochemical properties, explore a validated, large-scale synthesis methodology with mechanistic insights, and discuss its strategic application in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable intermediate.

Introduction: A Trifunctional Heterocyclic Scaffold

This compound is a highly functionalized pyridine derivative. Its structure is distinguished by the strategic placement of four distinct reactive and modulating groups: a chloro atom, a cyano group, a trifluoromethyl (CF3) moiety, and an ethyl ester. This unique combination makes it an exceptionally versatile precursor in the synthesis of complex pharmaceutical agents. The trifluoromethyl group is of particular importance in drug design for its ability to enhance metabolic stability, binding affinity, and cell membrane permeability. The chloro and cyano groups offer versatile handles for further chemical modification and molecular scaffolding. This guide will serve as a senior application scientist's perspective on the core attributes and practical utility of this compound.

Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, experimental reproducibility, and safety. The definitive CAS number for this compound is 175277-73-3 [1][2].

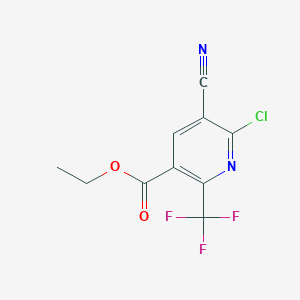

Chemical Structure Diagram

Caption: Chemical structure of this compound.

The compound's key properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 175277-73-3 | [1][2] |

| Molecular Formula | C₁₀H₆ClF₃N₂O₂ | [1] |

| Molecular Weight | 278.62 g/mol | |

| Synonyms | 2-Chloro-5-(ethoxycarbonyl)-6-(trifluoromethyl)nicotinonitrile, Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate | [1] |

| Physical Form | Beige Solid | |

| Purity | 95% - 99% | [1] |

| Storage Temperature | Room Temperature | |

| InChI Key | PMDLSQHFIADYJD-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The synthesis of highly functionalized pyridines, particularly those containing a trifluoromethyl group, is a significant challenge in process chemistry. A robust and scalable synthesis for the analogous methyl ester, methyl 6-chloro-5-(trifluoromethyl)nicotinate, has been developed, which provides a validated pathway applicable to the target ethyl ester.[3] This process centers on the trifluoromethylation of an aryl iodide precursor using an inexpensive and readily available reagent system.

The key transformation involves reacting an ethyl 6-chloro-5-iodonicotinate precursor with a trifluoromethyl source. An effective system utilizes methyl chlorodifluoroacetate (MCDFA) in the presence of potassium fluoride (KF) and copper(I) iodide (CuI).[3]

Causality of Reagent Choice:

-

Ethyl 6-chloro-5-iodonicotinate (Precursor): The iodide is an excellent leaving group, making the 5-position of the pyridine ring susceptible to nucleophilic-like substitution by the trifluoromethyl group under these reaction conditions.

-

MCDFA/KF System: This combination serves as an in-situ generator of the difluorocarbene, which is then fluorinated to form a reactive trifluoromethyl species. This approach is significantly more cost-effective and safer for large-scale production compared to using gaseous CF₃I or other expensive trifluoromethylating agents.[3]

-

Copper(I) Iodide (CuI): CuI is a crucial catalyst. It is believed to form a Cu-CF₃ intermediate, which then participates in a cross-coupling reaction with the aryl iodide to deliver the trifluoromethyl group to the pyridine ring.[3]

Synthesis Workflow Diagram

Caption: Scalable synthesis workflow for trifluoromethylation of a pyridine core.

Exemplary Synthesis Protocol

This protocol is adapted from established procedures for the analogous methyl ester and should be considered a representative method.[3]

-

Vessel Charging: To an appropriately sized reactor (e.g., 50 L Hastelloy reactor for kilogram scale), charge the starting material, ethyl 6-chloro-5-iodonicotinate, along with the catalyst, Copper(I) Iodide (CuI), potassium fluoride (KF), and the solvent, N-Methyl-2-pyrrolidone (NMP).

-

Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon, to remove oxygen and moisture, which can interfere with the catalytic cycle.

-

Heating: Heat the reaction mixture to the target temperature of approximately 120°C with vigorous stirring.

-

Reagent Addition: Begin the gradual, controlled addition of the trifluoromethylating agent, methyl chlorodifluoroacetate (MCDFA), to the heated mixture. Self-Validating Insight: A slow addition rate is critical to control the exotherm of the reaction and to maintain a steady concentration of the reactive trifluoromethylating species, maximizing yield and minimizing side-product formation.

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical method, such as HPLC or LC-MS, until the starting material is consumed.

-

Quenching and Workup: Once complete, cool the reaction mixture and carefully quench it by adding it to water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography to yield the final, high-purity product.

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for creating more complex molecules with therapeutic potential.

-

Scaffold for Novel Anti-Infectives: The core structure of this molecule is a key component in the synthesis of novel anti-infective agents.[3] The trifluoromethyl group can enhance the drug's ability to penetrate bacterial cell walls and resist metabolic degradation, while the chloro and cyano groups provide points for diversification to optimize the pharmacophore.

-

Importance of Chloro-Pyridines: Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[4] In the United States, over 88% of all pharmaceuticals rely on chlorine chemistry at some stage of their production.[4] The chlorine atom on the pyridine ring can act as a leaving group for nucleophilic aromatic substitution reactions or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of other functional groups.

-

Leveraging the Trifluoromethyl Group: The CF₃ group is a bioisostere for several other chemical groups and is known to improve drug efficacy by modulating lipophilicity and metabolic stability. Its inclusion is a common strategy in modern drug design to enhance the pharmacokinetic profile of lead compounds.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is essential. Safety data for this specific compound and related structures indicate the following:

-

Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Precautionary Statements: Recommended precautionary measures include P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Always use this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, established CAS number (175277-73-3), and a clear, scalable synthesis pathway make it a reliable and valuable building block. The trifunctional nature of the pyridine core provides a robust platform for the development of next-generation therapeutics, particularly in the field of anti-infectives. Understanding the causality behind its synthesis and the strategic value of its functional groups is key to unlocking its full potential in drug discovery pipelines.

References

-

Ethyl 6-chloronicotinate | C8H8ClNO2 | CID 2799611 - PubChem. [Link]

-

Material Safety Data Sheet - Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate - Cole-Parmer. [Link]

- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google P

-

Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem. [Link]

-

Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF - ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

Sources

An In-depth Technical Guide to Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate, a highly functionalized pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, logical synthesis strategies, and its role as a versatile building block in the creation of novel therapeutic agents.

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

This compound (CAS No. 175277-73-3) is a compound whose structure is deliberately engineered for utility in medicinal chemistry. The strategic arrangement of its substituents—a chloro group, a cyano moiety, an ethyl ester, and a trifluoromethyl group—on a central pyridine ring makes it a valuable scaffold.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, known for enhancing metabolic stability, increasing lipophilicity for better membrane permeability, and improving bioavailability.[1][2] Its strong electron-withdrawing nature can also significantly influence the pKa of nearby functional groups, thereby modulating drug-receptor interactions.[1] The chloro and cyano groups serve as versatile chemical handles, opening avenues for a wide array of subsequent chemical modifications, such as cross-coupling reactions or transformations into other functional groups. This pre-functionalized core allows for the efficient exploration of chemical space, a critical aspect of lead optimization in drug discovery programs.[2] This compound is frequently utilized as a key intermediate in the synthesis of novel anti-infective and anti-cancer agents.[2][3]

Physicochemical and Structural Characteristics

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆ClF₃N₂O₂ | [4] |

| Molecular Weight | 278.62 g/mol | [5] |

| CAS Number | 175277-73-3 | [5][6] |

| IUPAC Name | Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate | [4] |

| Physical Form | Beige solid | |

| Purity (Commercial) | Typically ≥95-97% | [7] |

| Storage Conditions | Room temperature |

Note: While specific melting point, boiling point, and solubility data are not publicly cataloged, its solid form at room temperature suggests a melting point above ambient temperature. Solubility would be expected in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Synthesis Strategy: A Representative Protocol

The proposed synthetic pathway involves the trifluoromethylation of a pre-existing ethyl nicotinate scaffold. The causality behind this choice is efficiency; it is often more straightforward to introduce the trifluoromethyl group onto a suitably halogenated precursor than to build the pyridine ring with the -CF3 group already in place.

Proposed Experimental Protocol: Copper-Catalyzed Trifluoromethylation

This protocol is based on the methodology reported for the synthesis of the corresponding methyl ester and should be considered a representative procedure requiring optimization.[3]

-

Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Ethyl 6-chloro-5-iodo-nicotinate (1 equivalent), potassium fluoride (KF, 2-3 equivalents), and copper(I) iodide (CuI, 1.5-2 equivalents).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M).

-

Inert Atmosphere: Purge the reaction vessel with nitrogen for 15-20 minutes to ensure an inert atmosphere.

-

Reagent Addition: While stirring, add the trifluoromethylating agent, such as methyl chlorodifluoroacetate (MCDFA) or another suitable CF3 source, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of celite to remove insoluble copper salts.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product, this compound.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Application in Drug Discovery: A Versatile Scaffold

The true value of this compound lies in its potential as a versatile starting material for creating more complex molecules with therapeutic potential. The multiple reactive sites on the molecule allow for a planned, stepwise elaboration of the core structure.

Logical Flow of Derivatization

Caption: Key reaction pathways for derivatizing the core molecule.

-

Displacement of the C6-Chloro Group: The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, or amine substituents, which can be used to probe interactions with protein binding pockets.

-

Transformation of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. Each of these new functional groups offers different hydrogen bonding capabilities and further points for chemical elaboration.

-

Modification of the Ethyl Ester: The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides via aminolysis. This is a common strategy for improving solubility or introducing new pharmacophoric elements.

The combination of these potential modifications makes this compound a powerful tool for generating libraries of related analogs for structure-activity relationship (SAR) studies.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on available safety data for this and structurally related compounds, the following guidelines should be followed.

-

Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its polysubstituted nature, featuring the critical trifluoromethyl group and multiple reactive handles, provides a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of its properties, synthesis, and potential for derivatization enables researchers to leverage this valuable intermediate in the quest for novel and effective therapeutics.

References

-

This compound (C10H6ClF3N2O2) . PubChemLite. [Link]

-

Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale . ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed Central. [Link]

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications . International Journal of Chemical Studies. [Link]

- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

Preparation of 2-Cl-5-F-nicotinate and nicotonic acid . Eureka | Patsnap. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C10H6ClF3N2O2) [pubchemlite.lcsb.uni.lu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Ethyl 2-chloro-5-(trifluoromethyl)nicotinate | Sigma-Aldrich [sigmaaldrich.cn]

- 7. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

An In-depth Technical Guide to Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate, a key building block in contemporary drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists. It delves into the compound's structural features, physicochemical parameters, a plausible synthetic route with a detailed experimental protocol, and its reactivity profile. Furthermore, this guide explores its emerging role as a critical intermediate in the synthesis of novel therapeutic agents, particularly in the realms of kinase inhibitors and antiviral medications. While experimental spectroscopic data remains elusive in publicly available literature, this guide provides predicted spectral characteristics to aid in the identification and characterization of this compound.

Introduction

This compound, with CAS Number 175277-73-3, is a highly functionalized pyridine derivative. Its structure is characterized by a confluence of electron-withdrawing groups—a trifluoromethyl group at the 2-position, a cyano group at the 5-position, and a chlorine atom at the 6-position. This electronic profile renders the pyridine ring susceptible to a variety of chemical transformations, making it a versatile intermediate in the synthesis of complex molecular architectures. The presence of the trifluoromethyl moiety is of particular significance, as this group is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide aims to consolidate the available technical information on this compound and provide a solid foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and formulation. The available data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 175277-73-3 | [1][2] |

| Molecular Formula | C₁₀H₆ClF₃N₂O₂ | [1][2] |

| Molecular Weight | 278.62 g/mol | [3][4] |

| Appearance | Beige solid | [5] |

| Melting Point | 81 °C | N/A |

| Boiling Point | 325 °C at 760 mmHg | N/A |

| Density | 1.47 g/cm³ | N/A |

| Purity | Typically >95% | [5] |

| Storage | Room temperature | [5] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis is envisioned to proceed via the construction of the substituted pyridine ring, followed by the introduction of the trifluoromethyl group. A key step would be the selective halogenation and subsequent cyanation of a suitable nicotinic acid ester precursor. A potential route is outlined below:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Prophetic)

Step 1: Synthesis of Ethyl 2,6-dichloro-5-cyanonicotinate

-

To a stirred solution of Ethyl 2,6-dihydroxy-5-cyanonicotinate (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq), slowly add phosphorus pentachloride (PCl₅, 2.2 eq) in portions at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches 7-8.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Ethyl 2,6-dichloro-5-cyanonicotinate.

Step 2: Synthesis of this compound

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve Ethyl 2,6-dichloro-5-cyanonicotinate (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or toluene.

-

Add a copper(I) iodide (CuI) catalyst (0.1 eq).

-

Add a trifluoromethylating agent such as (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent, 1.5 eq) and a fluoride source like potassium fluoride (KF, 2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 16-24 hours, monitoring the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography (hexane/ethyl acetate gradient) to yield the final product, this compound.

Reactivity Profile

The chemical reactivity of this compound is dictated by its array of functional groups on the electron-deficient pyridine ring.

Caption: Key reaction types for this compound.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is activated towards nucleophilic displacement due to the strong electron-withdrawing effects of the adjacent trifluoromethyl group, the cyano group, and the pyridine nitrogen. This position is highly susceptible to attack by a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method for introducing diverse substituents. This reactivity is the cornerstone of its utility as a building block in medicinal chemistry.

-

Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. This transformation is often a necessary step in the synthesis of amide derivatives, which are common motifs in bioactive molecules.

-

Reduction: The cyano and ester functionalities can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding aminomethyl and hydroxymethyl derivatives, respectively. Selective reduction might be achievable with appropriate choice of reagents.

-

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon or carbon-nitrogen bonds.

Spectroscopic Analysis (Predicted)

As of the date of this publication, experimental spectroscopic data for this compound is not available in the public domain. However, based on the known chemical shifts of similar substituted pyridines, a predicted spectral profile can be outlined to aid in its characterization.

1H NMR (predicted, in CDCl₃, 400 MHz):

-

δ 8.2-8.4 ppm (s, 1H): This singlet would correspond to the proton at the 4-position of the pyridine ring. Its downfield shift is due to the anisotropic effects of the surrounding electron-withdrawing groups.

-

δ 4.4-4.6 ppm (q, J ≈ 7.1 Hz, 2H): This quartet is characteristic of the methylene protons (-OCH₂CH₃) of the ethyl ester group, split by the adjacent methyl protons.

-

δ 1.4-1.6 ppm (t, J ≈ 7.1 Hz, 3H): This triplet corresponds to the methyl protons (-OCH₂CH₃) of the ethyl ester group, split by the adjacent methylene protons.

13C NMR (predicted, in CDCl₃, 100 MHz):

-

δ 162-164 ppm: Carbonyl carbon of the ester.

-

δ 150-160 ppm: Quaternary carbons of the pyridine ring (C2, C6).

-

δ 145-150 ppm: CH carbon of the pyridine ring (C4).

-

δ 115-125 ppm (q, JC-F ≈ 275 Hz): Trifluoromethyl carbon, showing a characteristic quartet due to coupling with the three fluorine atoms.

-

δ 110-118 ppm: Cyano carbon.

-

δ 105-115 ppm: Quaternary carbons of the pyridine ring (C3, C5).

-

δ 62-64 ppm: Methylene carbon of the ethyl ester (-OCH₂CH₃).

-

δ 13-15 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃).

Mass Spectrometry (EI, predicted):

-

M+•: The molecular ion peak would be expected at m/z 278, with a characteristic M+2 isotope peak at m/z 280 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

-

Key Fragmentation Patterns: Loss of the ethoxy group (-OC₂H₅, m/z 45) to give a fragment at m/z 233. Loss of the entire ester group (-COOC₂H₅, m/z 73) to give a fragment at m/z 205.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its highly substituted and electronically activated nature makes it an ideal starting point for the construction of libraries of compounds for high-throughput screening.

Intermediate for Kinase Inhibitors

The scaffold of this molecule is particularly well-suited for the synthesis of kinase inhibitors. The 6-chloro position serves as a key handle for introducing various amine-containing side chains via nucleophilic aromatic substitution, a common strategy in the design of ATP-competitive kinase inhibitors. While a direct synthesis of an approved drug from this specific intermediate is not yet documented, numerous patents describe the synthesis of kinase inhibitors from structurally related chloropyridines, targeting enzymes such as B-Raf and others involved in oncogenic signaling pathways.[6]

Precursor for Antiviral Agents

The development of novel antiviral agents is an area of intense research. The structural motifs present in this compound are found in various patented antiviral compounds. For instance, substituted pyridines are core components of molecules designed to inhibit viral replication.[1][7] The ability to readily modify the 6-position allows for the exploration of a wide chemical space to optimize antiviral activity and pharmacokinetic properties.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment, following standard safety protocols.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a fume hood to avoid inhalation of dust or vapors.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a versatile and highly functionalized chemical intermediate with significant potential in the field of drug discovery. Its unique combination of reactive sites and the presence of a trifluoromethyl group make it an attractive starting material for the synthesis of novel kinase inhibitors and antiviral agents. This technical guide has summarized its key chemical properties, proposed a viable synthetic route, and outlined its reactivity and potential applications. Further research, particularly the full experimental characterization of its spectroscopic properties, will undoubtedly facilitate its broader use in the scientific community.

References

[7] Gilead Sciences, Inc. (2015). Synthesis of an antiviral compound. CA2934537A1. Google Patents.

[8] Array Biopharma, Inc. (2018). Process for the preparation of kinase inhibitors and intermediates thereof. EP3376870B1. Google Patents.

[9] Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB. [Link]

[10] PubChemLite. (n.d.). This compound (C10H6ClF3N2O2). PubChemLite. [Link]

[11] ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. [Link]

[12] PubChem. (n.d.). Kinase inhibitor - Patent US-9499486-B2. [Link]

[3] European Patent Office. (2015). TANK-BINDING KINASE INHIBITOR COMPOUNDS. EP 3152210 B1. Google Patents.

[13] Janssen Pharmaceutica NV. (2007). Antiviral compositions. US7887845B2. Google Patents.

[6] Plexxikon Inc. (2011). COMPOUNDS AND COMPOSITIONS AS PROTEIN KINASE INHIBITORS. WO 2011/025927 A1. Google Patents.

[14] WuXi AppTec (Shanghai) Co., Ltd. (2007). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. CN100355732C. Google Patents.

[1] Pfizer Inc. (2021). Nitrile-containing antiviral compounds. WO2021250648A1. Google Patents.

[15] Gray, Nathanael S., et al. (2017). TANK-BINDING KINASE INHIBITOR COMPOUNDS. US Patent 9,180,127. Google Patents.

Sources

- 1. WO2021250648A1 - Nitrile-containing antiviral compounds - Google Patents [patents.google.com]

- 2. Ethyl 6-chloro-5-cyano-2-methylnicotinate | 64119-42-2 [sigmaaldrich.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | 175277-73-3 [sigmaaldrich.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CA2934537A1 - Synthesis of an antiviral compound - Google Patents [patents.google.com]

- 8. EP3376870B1 - Process for the preparation of kinase inhibitors and intermediates thereof - Google Patents [patents.google.com]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 10. PubChemLite - this compound (C10H6ClF3N2O2) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. US7887845B2 - Antiviral compositions - Google Patents [patents.google.com]

- 14. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Strategic Importance of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate: A Technical Guide for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding a Privileged Scaffold in Modern Chemistry

In the landscape of contemporary drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount strategy for fine-tuning molecular properties and enhancing biological activity. Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate stands as a quintessential example of a highly functionalized pyridine derivative, embodying the chemical motifs that are actively sought after in the development of novel therapeutic agents and specialized materials.

This technical guide, intended for an audience of researchers, scientists, and drug development professionals, provides an in-depth exploration of this compound. Moving beyond a simple recitation of facts, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind its synthesis, its anticipated reactivity, and its profound potential in medicinal chemistry. Every piece of information is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

I. Core Molecular Attributes and Physicochemical Profile

At its core, this compound is a pyridine ring meticulously adorned with substituents that each play a critical role in defining its chemical personality. The strategic placement of a chloro group at the 6-position, a cyano group at the 5-position, a trifluoromethyl group at the 2-position, and an ethyl nicotinate ester at the 3-position creates a molecule with a unique electronic and steric landscape.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClF₃N₂O₂ | [1] |

| Molecular Weight | 278.62 g/mol | [2] |

| CAS Number | 175277-73-3 | [2] |

| Predicted XlogP | 2.7 | [1] |

| Appearance | Solid (predicted) | [3] |

II. Synthesis and Mechanistic Pathways: A Strategic Construction

A likely synthetic strategy would involve the construction of a suitably substituted pyridine ring, followed by the introduction of the trifluoromethyl group, which is often a challenging yet crucial step in the synthesis of modern pharmaceuticals.[5]

Proposed Synthetic Workflow

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Methodological Considerations

-

Pyridine Ring Formation: The synthesis would likely commence with a substituted 2-pyridone, which can be synthesized through various condensation reactions.

-

Chlorination: The hydroxyl group of the pyridone is then converted to a chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard transformation in pyridine chemistry.

-

Cyanation: The introduction of the cyano group at the 5-position can be achieved through a nucleophilic aromatic substitution reaction, possibly using a copper(I) cyanide reagent.

-

Trifluoromethylation: This is a critical and often challenging step. A modern approach would involve a cross-coupling reaction. Based on the synthesis of the methyl analog, a plausible precursor would be an iodo-substituted pyridine, which can then be trifluoromethylated using a suitable CF₃ source, such as the Ruppert-Prakash reagent (TMSCF₃) or other advanced trifluoromethylating agents, often in the presence of a copper catalyst.[4]

-

Esterification: The final step would involve the esterification of the carboxylic acid at the 3-position with ethanol under acidic conditions to yield the target ethyl nicotinate.

This proposed synthesis is a testament to the convergence of classical heterocyclic chemistry with modern fluorination techniques, allowing for the efficient construction of this complex and valuable molecule.

III. Spectroscopic Characterization: Unveiling the Molecular Fingerprint

While experimental spectra for this compound are not publicly available, a detailed prediction of its spectral characteristics can be made based on the known spectroscopic behavior of its constituent functional groups. Commercial suppliers like BLDpharm and Sigma-Aldrich list the compound, implying that characterization data such as NMR, HPLC, and LC-MS exists.[2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl group and the lone aromatic proton on the pyridine ring.

-

Aromatic Proton (H-4): A singlet in the downfield region (δ 8.0-8.5 ppm), shifted downfield due to the electron-withdrawing effects of the adjacent cyano and ester groups.

-

Ethyl Ester Protons: A quartet (CH₂) around δ 4.4-4.6 ppm and a triplet (CH₃) around δ 1.3-1.5 ppm, showing the characteristic coupling pattern.

For comparison, the ¹H NMR spectrum of the structurally similar 6-chloro-4-(trifluoromethyl)nicotinic acid shows aromatic protons in a similar downfield region.[6]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be more complex, with distinct signals for each of the ten carbon atoms.

-

Pyridine Ring Carbons: Six distinct signals are expected, with their chemical shifts influenced by the attached substituents. The carbons attached to the trifluoromethyl, chloro, and cyano groups will be significantly affected.

-

Trifluoromethyl Carbon: A quartet due to coupling with the three fluorine atoms.

-

Cyano Carbon: A signal in the characteristic nitrile region (around 115-120 ppm).

-

Ester Carbons: Signals for the carbonyl carbon (around 160-165 ppm), the methylene carbon (around 60-65 ppm), and the methyl carbon (around 14-16 ppm).

Predicted Mass Spectrum

The mass spectrum (electron ionization) would be expected to show a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion, which would show an M+2 peak with an intensity of approximately one-third of the M⁺ peak, characteristic of the presence of a single chlorine atom.[7] Fragmentation would likely involve the loss of the ethoxy group from the ester, the ethyl group, and potentially the elimination of HCN or Cl.

Predicted Infrared (IR) Spectrum

The IR spectrum will provide valuable information about the functional groups present.

-

C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp band around 1720-1740 cm⁻¹.

-

C-F Stretches (CF₃): Strong, characteristic bands in the region of 1100-1300 cm⁻¹.

-

Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region.

The analysis of trifluoromethylpyridines by FT-IR spectroscopy is a well-established technique for identifying these characteristic vibrations.[8]

IV. Chemical Reactivity and Derivatization Potential: A Hub for Further Innovation

The reactivity of this compound is dictated by the interplay of its multiple functional groups, making it a versatile intermediate for further chemical transformations.

Caption: Key reactivity sites of this compound.

-

Nucleophilic Aromatic Substitution at the 6-Position: The chloro group at the 6-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the pyridine nitrogen and the other substituents. This allows for the facile introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives. The reactivity of 6-chloronicotinic acid derivatives is well-documented in this regard.[9]

-

Transformations of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. Each of these transformations opens up new avenues for derivatization.

-

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, acid chlorides, or other esters. The ester can also be directly reduced to a primary alcohol.

The strategic manipulation of these functional groups allows for the systematic exploration of the chemical space around this core scaffold, a key process in lead optimization in drug discovery.

V. Applications in Drug Discovery and Advanced Materials: A Scaffold of High Potential

The trifluoromethyl group is a privileged moiety in medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[10] The incorporation of a trifluoromethyl group into a heterocyclic ring, such as in this compound, creates a scaffold with significant potential for applications in drug discovery and agrochemicals.[5]

Rationale for its Potential in Medicinal Chemistry

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. This can lead to an increased half-life of a drug candidate in the body.

-

Lipophilicity and Bioavailability: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its oral bioavailability.

-

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the pyridine ring, influencing its ability to participate in key binding interactions with biological targets, such as hydrogen bonding and π-stacking.

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and size.

While specific biological activity data for this compound is not yet in the public domain, its structural features are present in a number of biologically active compounds, including those with antiviral, antifungal, and anticancer properties.[11][12] The presence of the trifluoromethylpyridine moiety, in particular, is a key feature in many modern pesticides.[13]

VI. Conclusion: A Versatile Building Block for Future Discoveries

This compound represents a confluence of desirable structural features for modern chemical research. Its highly functionalized nature, combined with the presence of the influential trifluoromethyl group, makes it a valuable and versatile building block. This technical guide has provided a comprehensive overview of its core attributes, a plausible and strategic synthetic pathway, a predictive analysis of its spectroscopic signature, and a well-reasoned exploration of its reactivity and potential applications. For researchers and scientists in drug discovery and materials science, this molecule offers a rich platform for the generation of novel compounds with tailored properties, and it is poised to be a significant contributor to the development of the next generation of advanced chemical entities.

VII. References

-

Ramaiyan, S., Seshadri, S., & Rasheed, M. P. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(3), 1083-1096.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737159, this compound. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

-

ResearchGate. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from

-

ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

-

National Institutes of Health. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity.

-

International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.

-

ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds.

-

Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives.

-

ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]

-

MDPI. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives.

-

Google Patents. (n.d.). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Retrieved from

-

ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

-

PubMed. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors.

-

PubMed. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry.

-

MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.

-

Sci-Hub. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry.

-

ResearchGate. (2011). The Cyclization of 2-Chloro Nicotinic Acid.

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46738683, 6-Chloro-5-fluoronicotinonitrile. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EP2784055A1 - Fluoroform synthesis and uses thereof in the preparation of trifluoromethylated compounds - Google Patents [patents.google.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 6. 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINICACID (261635-77-2) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 10. CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids - Google Patents [patents.google.com]

- 11. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

An In-depth Technical Whitepaper for Research and Development Professionals

Executive Summary

Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its complex structure, incorporating a trifluoromethyl group, a chloro substituent, and a cyano moiety, offers versatile reactivity for the synthesis of novel compounds. However, these same functional groups necessitate a rigorous and informed approach to laboratory safety. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deep, mechanism-driven analysis of the potential hazards associated with this compound. We will deconstruct the risks posed by each functional group, establish risk-based protocols for safe handling and emergency response, and provide the scientific rationale behind these recommendations to empower researchers in maintaining a secure laboratory environment.

Chemical Identity and Hazard Synopsis

While a specific, verified Safety Data Sheet for CAS number 175277-73-3 was not publicly available at the time of this writing, a comprehensive hazard assessment can be constructed by analyzing the principal chemical moieties of the molecule. The primary hazards are associated with its trifluoromethyl, chloro, and, most significantly, its cyano functionalities.

The structure combines features that demand respect: the stability and metabolic influence of the trifluoromethyl group, the reactivity of the chloropyridine core, and the acute toxicity potential of the cyano group.[1][2][3] Therefore, this compound must be treated as acutely toxic, an irritant, and an environmental hazard until proven otherwise by comprehensive toxicological studies.

| Property | Value | Source |

| IUPAC Name | Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate | N/A |

| CAS Number | 175277-73-3 | |

| Molecular Formula | C₁₀H₅ClF₃N₂O₂ | |

| Molecular Weight | 278.62 g/mol | |

| Appearance | Assumed to be a white to off-white solid | General knowledge |

| Storage | Store under an inert atmosphere, in a dry, cool, well-ventilated place | [4] |

The Toxicological Profile: A Functional Group Analysis

The toxicological profile of this molecule is best understood by considering the contribution of each of its key functional groups.

-

The Cyano (-CN) Group: The Primary Acute Hazard The most immediate and severe risk stems from the cyano group. While covalently bound, cyanopyridines can potentially metabolize or decompose under specific conditions (e.g., strong acids, high heat) to release hydrogen cyanide (HCN) gas or cyanide ions.[5] Cyanide is a potent and rapidly acting poison that inhibits cellular respiration, leading to chemical asphyxiation.[6] The heart and central nervous system are particularly vulnerable.[6] Symptoms of mild exposure include headache, dizziness, nausea, and a sense of suffocation, while severe exposure can lead to convulsions, loss of consciousness, and death within minutes.[5][6] All handling procedures must be designed to mitigate any risk of ingestion, inhalation, or skin contact.

-

The Trifluoromethyl (-CF₃) Group: Metabolic Stability and Potential Toxicity The trifluoromethyl group is a common feature in modern pharmaceuticals and agrochemicals, prized for its ability to enhance metabolic stability and cell membrane permeability.[1][7] While the C-F bond is extremely strong, some fluorinated compounds can be metabolized to toxic byproducts, such as fluoroacetic acid, which can disrupt the Krebs cycle.[7] The toxicology of many fluorine-containing compounds indicates the kidney as a primary target organ.[8] Therefore, chronic exposure should be avoided.

-

The Chloropyridine Core: Irritation and Environmental Concerns Chlorinated aromatic compounds are often associated with skin and eye irritation.[4] Safety data for similar compounds, such as ethyl 6-chloronicotinate, list it as a Category 2 irritant for both skin and eyes.[4] Furthermore, halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life. All waste must be disposed of as hazardous chemical waste.

Exposure Controls and Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not a checklist but a dynamic risk assessment. The following protocol is designed to provide maximum protection against the multifaceted threats posed by this compound. The causality behind each choice is critical for ensuring compliance and safety.

Experimental Workflow: PPE Selection Logic

Caption: PPE selection workflow for handling the target compound.

Detailed PPE Protocol

-

Engineering Controls : All manipulations, including weighing and solution preparation, MUST be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][9]

-

Eye and Face Protection : Due to the severe irritation potential and acute toxicity, chemical safety goggles combined with a full-face shield are mandatory.

-

Hand Protection : Double gloving with chemical-resistant nitrile gloves is required.[5][9] Check the manufacturer's data for breakthrough times with common laboratory solvents. Discard gloves immediately if contamination is suspected.

-

Body Protection : A flame-resistant lab coat must be worn and fully buttoned. For large-scale operations, a chemical-resistant apron is recommended.[9]

-

Administrative Controls : Never work alone when handling this compound.[5][9] Ensure colleagues are aware of the specific hazards and the location of emergency equipment.

Safe Handling and Experimental Workflows

A systematic approach to handling minimizes the risk of exposure. The following workflow outlines the critical steps for safely weighing the solid and preparing a solution.

Workflow for Safe Handling and Solution Preparation

Caption: Step-by-step workflow for handling and solution preparation.

Protocol for Weighing and Preparing a Stock Solution

-

Preparation : Before handling the compound, don all required PPE as per the workflow above. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary glassware, spatulas, and solvents within the hood.

-

Weighing : To prevent aerosolization, handle the solid powder gently. Use a dedicated spatula. Weigh the desired amount and promptly close the primary container.

-

Transfer and Solubilization : Add the weighed solid to the reaction or storage vessel. Add the desired solvent using a method that minimizes splashing, such as a syringe or cannula.

-

Decontamination : All non-disposable items that come into contact with the compound must be decontaminated. A recommended procedure for cyanide-contaminated materials is to first rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within the fume hood.[5]

-

Waste Disposal : All solid waste (gloves, weigh paper, etc.) and liquid waste must be collected in a clearly labeled, sealed hazardous waste container designated for cyanide-containing waste.[5][9]

Emergency Procedures: A Rapid Response Decision Tree

In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be familiar with these procedures before beginning work.

Emergency Response Decision Tree

Caption: Decision tree for emergency response to spills or exposure.

First-Aid Measures (Speed is Essential)

-

General : In any case of suspected exposure, immediately call emergency services (911) and inform them that a cyanide exposure has occurred.[5] Have the SDS for a similar cyanide-containing compound ready for first responders.[5]

-

Skin Contact : Immediately remove all contaminated clothing.[6] Flush the affected skin area with copious amounts of water in a safety shower for at least 15 minutes.[5][9]

-

Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[5][9]

-

Inhalation : Move the affected person to fresh air at once.[5] If the person is conscious, administer 100% oxygen if you are trained to do so.[6] If breathing has stopped, perform chest compressions only; do not perform mouth-to-mouth resuscitation due to the risk of contaminating the rescuer.[6]

Note on Antidotes : Cyanide antidote kits (e.g., containing amyl nitrite, sodium nitrite, sodium thiosulfate) should not be stored or used by laboratory personnel. Their administration requires trained medical professionals.[5][10] The primary and most effective immediate treatment is oxygen administration and medical support.

Stability, Reactivity, and Disposal

-

Stability : The compound is likely stable under recommended storage conditions (cool, dry, inert atmosphere).

-

Reactivity :

-

Acids : Avoid contact with strong acids. Acidic conditions could potentially hydrolyze the cyano group, leading to the release of highly toxic hydrogen cyanide gas.[5]

-

Strong Oxidizers : Incompatible with strong oxidizing agents.

-

Heat : Avoid high temperatures. Thermal decomposition may produce hazardous gases, including hydrogen cyanide, hydrogen chloride, nitrogen oxides, and carbon oxides.

-

-

Waste Disposal : This material must be disposed of as acutely toxic hazardous waste.[9] Follow all local, state, and federal regulations. Never dispose of this chemical down the drain. Contaminated materials must be collected and treated as hazardous waste.[5]

References

-

Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

-

First aid for cyanide exposure. OHS Information Sheet, Monash University. [Link]

-

Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE.* Yale Environmental Health & Safety. [Link]

-

GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]

-

Pre-Hospital Guidelines for The Emergency Treatment of Deliberate or Accidental Release of Hydrogen Cyanide. GOV.UK. [Link]

-

The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study... ResearchGate. [Link]

-

Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. PubMed. [Link]

-

Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine. ResearchGate. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. ACS Publications. [Link]

-

Toxicology of fluorine-containing monomers. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. monash.edu [monash.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

A Spectroscopic Guide to Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate: Structure Elucidation for Drug Discovery

This technical guide provides a comprehensive analysis of the spectral data for Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic properties of this highly functionalized pyridine derivative. Our approach emphasizes the causal relationships between the molecular structure and its spectral output, providing a framework for the confident identification and characterization of this and related compounds.

Introduction: The Significance of a Multifunctional Scaffold

This compound (Molecular Formula: C₁₀H₆ClF₃N₂O₂, Molecular Weight: 278.62 g/mol ) is a compound of significant interest in the synthesis of novel therapeutic agents.[1] Its pyridine core is a prevalent motif in pharmaceuticals, and the strategic placement of chloro, cyano, trifluoromethyl, and ethyl ester groups imparts a unique combination of electronic and steric properties. The trifluoromethyl group, in particular, is a bioisostere often employed to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] A thorough understanding of its spectroscopic signature is therefore paramount for quality control, reaction monitoring, and the unambiguous confirmation of its structure in synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic environment.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.50 | s | 1H | H-4 | The sole aromatic proton is deshielded by the adjacent electron-withdrawing cyano and trifluoromethyl groups. Its chemical shift is anticipated to be in the downfield region typical for protons on electron-deficient pyridine rings. |

| ~4.45 | q | 2H | -O-CH ₂-CH₃ | The methylene protons of the ethyl ester are adjacent to the ester oxygen, resulting in a downfield shift. They will appear as a quartet due to coupling with the methyl protons. |

| ~1.40 | t | 3H | -O-CH₂-CH ₃ | The methyl protons of the ethyl ester are in a typical aliphatic region and will appear as a triplet due to coupling with the methylene protons. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 | C=O | The carbonyl carbon of the ethyl ester is expected in this characteristic downfield region.[3] |

| ~155 (q) | C-2 (CF₃) | The carbon attached to the trifluoromethyl group will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms. |

| ~150 | C-6 (Cl) | The carbon bearing the chlorine atom will be deshielded due to the electronegativity of chlorine. |

| ~145 | C-4 | The aromatic CH carbon will appear in the downfield region typical for pyridine ring carbons. |

| ~125 | C-3 (COOEt) | The carbon attached to the ethyl ester group. |

| ~118 (q) | -C F₃ | The trifluoromethyl carbon will show a strong quartet coupling with the fluorine atoms and will be found in this characteristic region. |

| ~115 | -C≡N | The cyano carbon is expected in this region. |

| ~105 | C-5 (CN) | The carbon attached to the cyano group will be upfield relative to the other substituted carbons. |

| ~63 | -O -CH₂-CH₃ | The methylene carbon of the ethyl ester. |

| ~14 | -O-CH₂-C H₃ | The methyl carbon of the ethyl ester. |

Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -65 | s | -CF₃ | The trifluoromethyl group attached to a pyridine ring typically appears in this region.[4][5] The absence of adjacent protons results in a singlet. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.

-

¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 transients. Employ proton decoupling to simplify the spectrum.

-

¹⁹F NMR Acquisition: Acquire the spectrum with a spectral width of -250 to 50 ppm, a relaxation delay of 2 s, and 64 transients. Use an external reference standard such as CFCl₃.

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

| Ion | m/z (calculated) | Rationale |

| [M]⁺ | 278.01 | Molecular ion peak corresponding to the nominal mass of the compound. |

| [M+H]⁺ | 279.01 | Protonated molecular ion, commonly observed in electrospray ionization (ESI) in positive mode.[6] |

| [M-C₂H₅]⁺ | 249 | Loss of the ethyl group from the ester. |

| [M-OC₂H₅]⁺ | 233 | Loss of the ethoxy group from the ester, a common fragmentation pathway for esters.[7] |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

-

Tandem MS (MS/MS): Select the molecular ion peak ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID) to obtain fragmentation data.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups within a molecule.

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Rationale |

| ~2230 | C≡N (Nitrile) | The cyano group exhibits a sharp, characteristic absorption in this region.[8] |

| ~1730 | C=O (Ester) | The carbonyl stretch of the ethyl ester will produce a strong, sharp peak.[9] |

| ~1600, ~1470 | C=C, C=N (Aromatic Ring) | The stretching vibrations of the pyridine ring.[10] |

| ~1250 | C-O (Ester) | The C-O single bond stretch of the ester group. |

| ~1150 | C-F (Trifluoromethyl) | The C-F stretching vibrations of the trifluoromethyl group typically result in strong absorptions in this region. |

| ~750 | C-Cl | The carbon-chlorine stretching vibration. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a soluble sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflows for each spectroscopic technique are outlined below.

Caption: Standard workflows for NMR, MS, and IR spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. By understanding the interplay between the molecule's structure and its spectral properties, researchers can confidently utilize this versatile building block in their drug discovery and development endeavors. The provided protocols serve as a practical resource for obtaining high-quality spectral data, ensuring the integrity and reproducibility of experimental results.

References

Sources

- 1. This compound [cymitquimica.com]

- 2. sci-hub.se [sci-hub.se]

- 3. shd-pub.org.rs [shd-pub.org.rs]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. spectrabase.com [spectrabase.com]

- 6. PubChemLite - this compound (C10H6ClF3N2O2) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Discovery of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

An In-Depth Technical Guide to the Synthesis and Utility of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate

Authored by: A Senior Application Scientist

Foreword: Unveiling a Key Heterocyclic Scaffold

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and nitrile groups into heterocyclic scaffolds has become a cornerstone for modulating physicochemical properties and enhancing biological activity. This compound, a highly functionalized pyridine derivative, stands as a testament to this principle. Its unique arrangement of electron-withdrawing groups—a trifluoromethyl, a chloro, and a cyano group—makes it a potent building block for accessing novel chemical entities with tailored metabolic stability, lipophilicity, and target-binding affinity. This guide provides an in-depth exploration of this compound, from its fundamental properties to its logical synthesis and critical applications, designed for the discerning researcher in the chemical sciences.

Core Compound Characteristics

This compound is a solid organic compound recognized as a valuable intermediate in synthetic chemistry.[1][2] Its identity and key physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate | [3] |

| Synonyms | 2-Chloro-5-(ethoxycarbonyl)-6-(trifluoromethyl)nicotinonitrile | [1] |

| CAS Number | 175277-73-3 | [1] |

| Molecular Formula | C₁₀H₆ClF₃N₂O₂ | [1][3] |

| Molecular Weight | 278.62 g/mol | [4] |

| Appearance | Solid | [1][2] |

| Purity | Typically ≥97% | [2][5] |

| InChIKey | PMDLSQHFIADYJD-UHFFFAOYSA-N | [3] |

Strategic Synthesis and Mechanistic Rationale

The "discovery" of a specialized intermediate like this compound is intrinsically linked to the development of a viable and efficient synthetic pathway. While a singular "discovery" event is not documented, its synthesis can be logically deduced from established principles of heterocyclic chemistry. The construction of such a densely functionalized pyridine ring necessitates a robust strategy, typically involving a multi-component reaction that assembles the core from acyclic precursors.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic approach suggests that the pyridine ring can be constructed via a cyclocondensation reaction. The key starting materials for this transformation are precursors that contain the trifluoromethyl group and the cyanoacetate moiety. A highly plausible pathway involves the reaction of Ethyl 4,4,4-trifluoroacetoacetate with malononitrile , followed by subsequent chlorination and aromatization steps.

The synthesis of key trifluoromethyl-containing pyridine derivatives often relies on building the ring from fluorine-containing blocks, as direct trifluoromethylation of a pre-formed pyridine ring can be challenging.[6]

Experimental Protocol: A Multi-Component Approach

This protocol describes a representative synthesis based on the condensation of key acyclic precursors.

Step 1: Synthesis of the Dihydropyridine Intermediate

-

To a stirred solution of Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol, add a catalytic amount of a base such as piperidine or triethylamine (0.1 eq).

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the initial Knoevenagel condensation, followed by a Michael addition.

-